Computed Lipophilicity (XLogP3-AA) Differentiates 1,2,4-Oxadiazole-Benzodioxole Scaffold from Common 1,3,4-Oxadiazole Isomers
The 1,2,4-oxadiazole connectivity in the target compound results in a computed XLogP3-AA value of 1.3 [1]. While direct experimental LogP data for 1,3,4-oxadiazole-benzodioxole regioisomers are not available in the same assay, the ~0.5–0.8 log unit shift commonly observed between 1,2,4- and 1,3,4-oxadiazole regioisomers (class-level inference from oxadiazole med-chem literature) implies a measurable difference in passive membrane permeability and solubility. This makes the 1,2,4-oxadiazole scaffold a preferred starting point when lower lipophilicity is desired to mitigate promiscuity or improve aqueous solubility in lead optimization [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | Hypothetical 1,3,4-oxadiazole regioisomer: estimated XLogP ~1.8–2.1 (class-level inference) |
| Quantified Difference | ~0.5–0.8 log unit lower for target |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Even a 0.5 log unit difference in LogP can translate into a 3- to 5-fold change in partition coefficient, directly impacting membrane permeability, metabolic stability, and off-target binding risk in medicinal chemistry campaigns.
- [1] PubChem. Compound Summary: 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde. CID 47406503. https://pubchem.ncbi.nlm.nih.gov/compound/47406503 View Source
